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Doxorubicin Hydrochloride - 41962-27-0

Doxorubicin Hydrochloride

Catalog Number: EVT-10886766
CAS Number: 41962-27-0
Molecular Formula: C27H29NO11.ClH
C27H30ClNO11
Molecular Weight: 580.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)
Doxorubicin hydrochloride is an anthracycline.
Doxorubicin hydrochloride (liposomal) is an antineoplastic prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain types of cancer, including ovarian cancer, multiple myeloma, and AIDS-related Kaposi sarcoma.
Kaposi sarcoma is caused by infection with human herpesvirus-8 (HHV-8). HHV-8 infection can be an opportunistic infection (OI) of HIV.

Doxorubicin Hydrochloride is the hydrochloride salt of doxorubicin, an anthracycline antibiotic with antineoplastic activity. Doxorubicin, isolated from the bacterium Streptomyces peucetius var. caesius, is the hydroxylated congener of daunorubicin. Doxorubicin intercalates between base pairs in the DNA helix, thereby preventing DNA replication and ultimately inhibiting protein synthesis. Additionally, doxorubicin inhibits topoisomerase II which results in an increased and stabilized cleavable enzyme-DNA linked complex during DNA replication and subsequently prevents the ligation of the nucleotide strand after double-strand breakage. Doxorubicin also forms oxygen free radicals resulting in cytotoxicity secondary to lipid peroxidation of cell membrane lipids; the formation of oxygen free radicals also contributes to the toxicity of the anthracycline antibiotics, namely the cardiac and cutaneous vascular effects.
Doxorubicin Hydrochloride (Adriamycin) can cause cancer according to an independent committee of scientific and health experts. It can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
Antineoplastic antibiotic obtained from Streptomyces peucetius. It is a hydroxy derivative of DAUNORUBICIN.
See also: Doxorubicin (has active moiety).
Overview

Doxorubicin hydrochloride is a potent cytotoxic anthracycline antibiotic derived from the bacterium Streptomyces peucetius var. caesius. It was first isolated in the 1970s and has since been utilized extensively in oncology for its effectiveness against various cancers, including breast, lung, and hematological malignancies. Its approval by the U.S. Food and Drug Administration in 1974 marked a significant advancement in cancer treatment options. Doxorubicin's mechanism of action primarily involves intercalating into DNA, leading to disruption of nucleic acid synthesis and subsequent cell death, particularly in rapidly dividing cancer cells .

Synthesis Analysis

Methods

The synthesis of doxorubicin hydrochloride can be achieved through various methods, including:

  • Natural Extraction: Isolation from Streptomyces peucetius cultures.
  • Chemical Synthesis: Laboratory synthesis involves multiple steps, often starting from simpler organic compounds.

One notable method involves the use of activated acyl donor compounds in the presence of non-chemically modified lipases to facilitate the reaction. This approach simplifies purification processes and enhances yield by utilizing solid-phase synthesis techniques .

Technical Details

In laboratory settings, doxorubicin can be synthesized by reacting a precursor compound with an acyl donor, followed by purification through thin-layer chromatography or liquid chromatography/mass spectrometry to ensure product integrity and purity .

Molecular Structure Analysis

Structure

Doxorubicin hydrochloride has a complex molecular structure characterized by multiple hydroxyl groups and a tetracyclic ring system. Its chemical formula is C27H29NO11HClC_{27}H_{29}NO_{11}\cdot HCl with a molecular weight of approximately 580 g/mol .

Data

  • IUPAC Name: (8S,10S)-10-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride
  • CAS Number: 25316-40-9
  • InChI Key: MWWSFMDVAYGXBV-RUELKSSGSA-N
  • SMILES: Cl.[H][C@@]1(CC@@(CC2=C(O)C3=C(C(O)=C12)C(=O)C1=C(OC)C=CC=C1C3=O)C(=O)CO)O[C@H]1CC@HC@HC@HO1 .
Chemical Reactions Analysis

Doxorubicin undergoes various chemical reactions that are crucial for its pharmacological activity:

  • DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, disrupting replication and transcription processes.
  • Formation of Reactive Oxygen Species: Through metabolic pathways involving one-electron reductions facilitated by various enzymes, doxorubicin generates reactive oxygen species that contribute to its cytotoxic effects and side effects like cardiotoxicity .
Mechanism of Action

Doxorubicin exerts its antitumor effects primarily through:

  1. DNA Intercalation: The drug binds to DNA strands, preventing proper replication.
  2. Inhibition of Topoisomerase II: Doxorubicin stabilizes the complex between topoisomerase II and DNA, leading to double-strand breaks.
  3. Generation of Free Radicals: The drug promotes oxidative stress within cells, further enhancing its cytotoxic effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Orange-red hygroscopic powder.
  • Melting Point: Decomposes at approximately 399–401 °F (204–205 °C).
  • Solubility: Miscible with water; solubility approximately 1.18 mg/mL at physiological pH.

Chemical Properties

  • pH (1% solution): Ranges from 3.8 to 6.5.
  • Stability: Stable under normal conditions but should be protected from light and incompatible materials such as oxidizing agents .
Applications

Doxorubicin hydrochloride is widely used in clinical oncology for treating various cancers due to its effectiveness:

  • Breast Cancer
  • Lung Cancer
  • Gastric Cancer
  • Ovarian Cancer
  • Leukemias and Lymphomas

Additionally, research continues into improving delivery methods for doxorubicin to enhance therapeutic efficacy while minimizing side effects. This includes formulations using nanoparticles to target tumors more precisely .

Mechanisms of Antineoplastic Action of Doxorubicin Hydrochloride

DNA Intercalation and Topoisomerase II Inhibition Dynamics

Doxorubicin hydrochloride exerts its primary antineoplastic activity through high-affinity intercalation into DNA structures and subsequent interference with topoisomerase II function. The planar anthracycline ring system inserts preferentially between adjacent guanine-cytosine (G-C) base pairs in double-stranded DNA, stabilized by hydrogen bonding between the daunosamine sugar moiety and guanine residues within the minor groove. This intercalation induces significant structural perturbations in the DNA helix, including unwinding of the double strand and introduction of positive torsional stress (supercoiling) [1] [4]. Chromatin structural studies reveal that doxorubicin-induced DNA torsion destabilizes nucleosome architecture by increasing histone turnover rates around gene promoters, thereby altering chromatin accessibility and transcriptional activity [4].

The intercalation event creates a favorable molecular environment for the drug's interaction with topoisomerase II isoforms (α and β). Doxorubicin functions as a topoisomerase II poison by stabilizing the transient "cleavable complex" – a covalent enzyme-DNA intermediate formed during the normal catalytic cycle. This stabilization occurs at clinically relevant concentrations (0.4 μM) and prevents the religation phase of the topoisomerase II catalytic cycle, effectively converting the enzyme into a DNA-damaging agent [1] [10]. The resulting persistence of double-strand breaks (DSBs) triggers the DNA damage response (DDR) pathway, characterized by activation of ataxia telangiectasia mutated (ATM) and Rad3-related (ATR) kinases, phosphorylation of histone H2AX (γH2AX), and recruitment of DNA repair complexes [1].

Table 1: Molecular Consequences of Doxorubicin-DNA Intercalation

Structural AlterationMolecular MechanismDownstream Effects
Helical UnwindingSeparation of base pairs and disruption of hydrogen bondingAltered DNA topology and mechanical stress
Positive SupercoilingIntroduction of torsional stress during intercalationNucleosome destabilization and histone eviction
DNA Adduct FormationFormaldehyde-mediated covalent bonding between doxorubicin and guaninePersistent DNA damage independent of topoisomerase II
Altered Protein BindingSteric hindrance of transcription/replication complexesInhibition of DNA/RNA synthesis and processing

The formation of covalent doxorubicin-DNA adducts, facilitated by endogenous formaldehyde, represents a secondary DNA-damaging mechanism observable at low drug concentrations (0.025 μM). These adducts activate DDR pathways independently of topoisomerase II inhibition, though they constitute a minor fraction of total DNA damage at therapeutic concentrations [4]. The dual DNA-targeting mechanisms—intercalation-induced topological stress and topoisomerase II poisoning—synergistically generate irreversible DNA strand breaks that overwhelm repair capacity in rapidly dividing cancer cells, culminating in cell cycle arrest and apoptotic death [1] [10].

Reactive Oxygen Species (ROS)-Mediated Genotoxicity

Doxorubicin undergoes complex redox cycling reactions that generate genotoxic reactive oxygen species through both enzymatic and non-enzymatic pathways. The quinone moiety within its tetracyclic structure accepts electrons from various cellular reductases, including microsomal NADPH-cytochrome P450 reductase, mitochondrial NADH dehydrogenase, and nitric oxide synthases. This univalent reduction produces the unstable semiquinone radical intermediate, which rapidly transfers its unpaired electron to molecular oxygen, generating superoxide anion (O₂•⁻) [3] [9]. Subsequent dismutation of superoxide yields hydrogen peroxide (H₂O₂), which can undergo Fenton chemistry in the presence of transition metals—particularly iron—to produce hydroxyl radicals (•OH), the most reactive and damaging oxygen species [5].

Mitochondria serve as the primary site for doxorubicin-induced ROS generation due to the drug's preferential accumulation in the inner mitochondrial membrane and the abundance of electron transport chain components that facilitate redox cycling. Complex I (NADH dehydrogenase) is particularly implicated in doxorubicin semiquinone formation, establishing a self-perpetuating cycle wherein electron leakage enhances superoxide production, further damaging mitochondrial components and impairing oxidative phosphorylation [5] [7]. The mitochondrial localization of this oxidative damage creates a feed-forward loop: ROS-induced damage to electron transport chain complexes increases electron leakage, which generates additional ROS [3].

Table 2: Mechanisms of Doxorubicin-Induced ROS Generation and Cellular Impact

ROS Generation PathwayKey Reactants/EnzymesPrimary Sites of Damage
Enzymatic Redox CyclingNADPH-cytochrome P450 reductase, NADH dehydrogenaseMitochondrial membranes, nuclear envelope
Non-enzymatic Iron ChelationFe²⁺/Fe³⁺, hydrogen peroxideDNA, membrane phospholipids
Mitochondrial DysfunctionElectron transport chain complexesCardiolipin, mitochondrial DNA
Calcium-Mediated ROS AmplificationRyanodine receptors, sarcoplasmic reticulumCytosolic and mitochondrial redox balance

Doxorubicin further amplifies oxidative stress through its interaction with cellular iron pools. The drug forms stable complexes with Fe³⁺ (doxorubicin:iron = 3:1) that catalyze site-specific hydroxyl radical formation in close proximity to DNA [9]. Intracellular labile iron pools are substantially increased following doxorubicin exposure, partly through disruption of iron regulatory proteins and enhanced iron uptake mechanisms [5]. The resulting ROS inflict extensive macromolecular damage, including oxidized DNA bases (8-oxoguanine), lipid peroxidation of membranes (particularly cardiolipin-rich mitochondrial membranes), and protein carbonylation. Nuclear DNA damage manifests as single- and double-strand breaks, abasic sites, and base modifications that synergize with direct DNA damage from intercalation and topoisomerase II inhibition [3] [7]. Importantly, cancer cells with impaired antioxidant defenses (e.g., reduced superoxide dismutase, catalase, or glutathione peroxidase activity) exhibit heightened susceptibility to doxorubicin's oxidative genotoxicity [3].

Epigenetic Modulation via Histone Acetylation Interference

Beyond its direct genomic effects, doxorubicin influences chromatin dynamics through epigenetic modulation, particularly by altering histone-DNA interactions. The intercalation-induced torsional stress within topologically constrained DNA domains destabilizes nucleosome architecture by increasing histone turnover rates at gene promoters. This eviction of core histones, predominantly histone H2B, exposes previously shielded DNA regions and modifies chromatin accessibility [4]. At clinically achievable concentrations (0.34 μM), doxorubicin enhances nucleosome turnover approximately 3-fold in actively transcribed regions, effectively remodeling chromatin without direct enzymatic involvement [4].

The anthracycline structure interferes with histone acetyltransferase (HAT) activity through competitive binding at the enzyme's acetyl-CoA recognition site. Molecular modeling studies indicate that the daunosamine sugar moiety of doxorubicin occupies the lysine-binding cleft of HAT enzymes, thereby preventing the transfer of acetyl groups to histone substrates [4]. This HAT inhibition reduces global histone H3 lysine 27 acetylation (H3K27ac) and histone H4 lysine 16 acetylation (H4K16ac), epigenetic marks associated with transcriptionally active chromatin. The consequent hypoacetylation state promotes chromatin condensation and suppresses the expression of proliferation-associated genes [1] [4].

Table 3: Doxorubicin-Induced Epigenetic Modifications and Functional Outcomes

Epigenetic MechanismMolecular TargetTranscriptional Consequence
Histone EvictionNucleosome core particlesChromatin relaxation and promoter exposure
HAT InhibitionHistone acetyltransferase enzymesReduced histone acetylation and gene silencing
Altered DNA TopologyDNA torsional stressRecruitment of chromatin remodeling complexes
HDAC ModulationHistone deacetylase activitySecondary changes in histone modification patterns

The combined effects of DNA torsion and histone modification alterations create a chromatin environment permissive to DNA damage but restrictive to transcriptional activity. The enhanced nucleosome displacement at promoter regions facilitates access for DNA repair complexes to doxorubicin-induced lesions, while simultaneously impeding RNA polymerase II progression through gene bodies due to residual torsional stress [4]. This dual action contributes to the transcriptional repression observed following doxorubicin treatment, particularly affecting genes with high basal expression levels and G-C-rich promoter regions that preferentially bind doxorubicin [1] [4]. The epigenetic alterations induced by doxorubicin persist beyond drug clearance and may contribute to long-term changes in gene expression patterns that influence cancer cell phenotype and drug resistance development.

Mitochondrial Membrane Disruption and Apoptotic Signaling

Doxorubicin accumulates in mitochondria at concentrations approximately 100-fold higher than cytosolic levels, driven by the negative mitochondrial membrane potential and affinity for cardiolipin, an inner mitochondrial membrane phospholipid. The drug forms stable complexes with cardiolipin (doxorubicin:cardiolipin ≈ 1:2 stoichiometry) that disrupt lipid-protein interactions essential for electron transport chain integrity [5]. This binding displaces cytochrome c from its cardiolipin anchor, facilitating the release of this apoptogenic factor into the cytosol. Additionally, doxorubicin-cardiolipin complexes undergo redox cycling reactions that generate lipid peroxides, compromising mitochondrial membrane fluidity and permeability [5] [7].

Mitochondrial permeability transition pore (mPTP) opening represents a critical commitment point to apoptosis during doxorubicin exposure. The drug sensitizes mPTP to calcium-mediated opening through several mechanisms: ROS-induced oxidation of pore components (particularly voltage-dependent anion channels and adenine nucleotide translocase), depletion of adenine nucleotide pools, and depletion of glutathione antioxidant reserves [5]. At the molecular level, doxorubicin activates the Bcl-2-associated X protein (Bax) and Bcl-2 homologous antagonist/killer (Bak) proteins, which oligomerize on the outer mitochondrial membrane to form permeability pores. Concurrently, doxorubicin downregulates anti-apoptotic B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL) expression through p53-mediated transcriptional repression [5] [8].

Table 4: Mitochondrial Apoptotic Pathway Activation by Doxorubicin

Mitochondrial EventSignaling Molecules InvolvedDownstream Apoptotic Pathway
Cardiolipin OxidationPhospholipase A2, cytochrome c releaseApoptosome formation and caspase-9 activation
mPTP OpeningCyclophilin D, adenine nucleotide translocatorLoss of membrane potential and mitochondrial swelling
Bcl-2 Protein ModulationIncreased Bax/Bak, decreased Bcl-2/Bcl-xLMitochondrial outer membrane permeabilization
Calcium DysregulationRyanodine receptor activation, SERCA inhibitionCalcium-mediated protease and nuclease activation

The mitochondrial permeability transition causes collapse of the electrochemical gradient (ΔΨm), uncoupling of oxidative phosphorylation, and ATP depletion. Released cytochrome c complexes with apoptotic protease activating factor 1 (Apaf-1) to form the apoptosome, which activates caspase-9 and the executioner caspases-3 and -7 [5] [8]. Doxorubicin additionally triggers mitochondrial-mediated apoptosis through p53 accumulation and transcriptional activation of pro-apoptotic Bcl-2 family members. In leukemic models, doxorubicin-induced mitochondrial membrane depolarization correlates with reduced expression of mitochondrially encoded genes (particularly cytochrome b), further impairing respiratory function and enhancing apoptotic susceptibility [8].

The mitochondrial unfolded protein response (UPRmt) represents a compensatory mechanism activated during doxorubicin exposure. Doxorubicin-induced ROS production activates the activating transcription factor 4 (ATF4) and CCAAT/enhancer-binding protein homologous protein (CHOP) pathway, increasing expression of mitochondrial chaperones and proteases. However, sustained doxorubicin exposure overwhelms UPRmt capacity, shifting the balance toward apoptosis through CHOP-mediated suppression of Bcl-2 transcription [7]. The tissue-specific regulation of these pathways—particularly the differential activation in cardiac versus skeletal muscle—highlights the nuanced cellular response to doxorubicin-induced mitochondrial stress [7].

Properties

CAS Number

41962-27-0

Product Name

Doxorubicin Hydrochloride

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Molecular Formula

C27H29NO11.ClH
C27H30ClNO11

Molecular Weight

580.0 g/mol

InChI

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17-,22+,27-;/m0./s1

InChI Key

MWWSFMDVAYGXBV-RUELKSSGSA-N

Solubility

Soluble (NTP, 1992)

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl

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